Cas no 5002-15-3 (Ethyl 6-(4-biphenyl)-6-oxohexanoate)

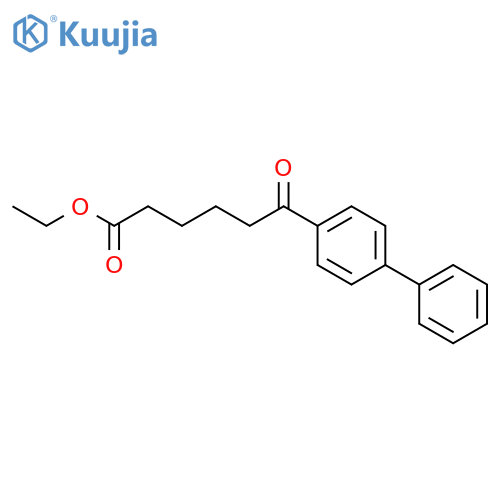

5002-15-3 structure

商品名:Ethyl 6-(4-biphenyl)-6-oxohexanoate

Ethyl 6-(4-biphenyl)-6-oxohexanoate 化学的及び物理的性質

名前と識別子

-

- ethyl 6-oxo-6-(4-phenylphenyl)hexanoate

- LogP

- Ethyl 6-(4-biphenyl)-6-oxohexanoate

- 5002-15-3

- Ethyl 6-([1,1'-biphenyl]-4-yl)-6-oxohexanoate

- AKOS016023149

- MS-21351

- MFCD01320307

- DTXSID00645637

-

- MDL: MFCD01320307

- インチ: InChI=1S/C20H22O3/c1-2-23-20(22)11-7-6-10-19(21)18-14-12-17(13-15-18)16-8-4-3-5-9-16/h3-5,8-9,12-15H,2,6-7,10-11H2,1H3

- InChIKey: DYDFAKWZKZUKPE-UHFFFAOYSA-N

- ほほえんだ: CCOC(=O)CCCCC(=O)C1=CC=C(C=C1)C2=CC=CC=C2

計算された属性

- せいみつぶんしりょう: 310.15696

- どういたいしつりょう: 310.15689456g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 23

- 回転可能化学結合数: 9

- 複雑さ: 363

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 43.4Ų

- 疎水性パラメータ計算基準値(XlogP): 4.4

じっけんとくせい

- PSA: 43.37

Ethyl 6-(4-biphenyl)-6-oxohexanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Fluorochem | 207820-5g |

ethyl 6-(4-biphenyl)-6-oxohexanoate |

5002-15-3 | 97% | 5g |

£1753.00 | 2022-03-01 | |

| abcr | AB367814-1g |

Ethyl 6-(4-biphenyl)-6-oxohexanoate, 97%; . |

5002-15-3 | 97% | 1g |

€748.70 | 2024-06-07 | |

| A2B Chem LLC | AG45411-1g |

Ethyl 6-(4-biphenyl)-6-oxohexanoate |

5002-15-3 | 97% | 1g |

$516.00 | 2024-04-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1651535-1g |

Ethyl 6-([1,1'-biphenyl]-4-yl)-6-oxohexanoate |

5002-15-3 | 98% | 1g |

¥5250.00 | 2024-05-11 | |

| Crysdot LLC | CD12067888-1g |

Ethyl 6-(4-biphenyl)-6-oxohexanoate |

5002-15-3 | 95+% | 1g |

$381 | 2024-07-24 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1651535-5g |

Ethyl 6-([1,1'-biphenyl]-4-yl)-6-oxohexanoate |

5002-15-3 | 98% | 5g |

¥25042.00 | 2024-05-11 | |

| TRC | E102335-250mg |

Ethyl 6-(4-biphenyl)-6-oxohexanoate |

5002-15-3 | 250mg |

$ 440.00 | 2022-06-05 | ||

| Fluorochem | 207820-1g |

ethyl 6-(4-biphenyl)-6-oxohexanoate |

5002-15-3 | 97% | 1g |

£424.00 | 2022-03-01 | |

| Key Organics Ltd | MS-21351-1G |

Ethyl 6-(4-biphenyl)-6-oxohexanoate |

5002-15-3 | >95% | 1g |

£468.00 | 2025-02-09 | |

| TRC | E102335-500mg |

Ethyl 6-(4-biphenyl)-6-oxohexanoate |

5002-15-3 | 500mg |

$ 735.00 | 2022-06-05 |

Ethyl 6-(4-biphenyl)-6-oxohexanoate 関連文献

-

Wei Cui,Ruijie Zhu,Yong Zheng,Qifeng Mu,Menghan Pi,Rong Ran J. Mater. Chem. A, 2021,9, 9706-9718

-

Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162

-

Paul Martini,Felix Laimer,Marcelo Goulart,Florent Calvo,Paul Scheier Faraday Discuss., 2019,217, 276-289

-

W. Avansi,C. L. P. Oliveira,C. Ribeiro,E. R. Leite,V. R. Mastelaro CrystEngComm, 2016,18, 7636-7641

-

Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403

5002-15-3 (Ethyl 6-(4-biphenyl)-6-oxohexanoate) 関連製品

- 57477-98-2(Ethyl 3-(4-biphenyl)-3-oxopropanoate)

- 6270-17-3(ethyl 4-oxo-4-phenylbutanoate)

- 2229607-52-5(4-(3-bromoprop-1-en-2-yl)-2-methyl-1-nitrobenzene)

- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)

- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)

- 1189426-16-1(Sulfadiazine-13C6)

- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)

- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)

- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)

- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:5002-15-3)Ethyl 6-(4-biphenyl)-6-oxohexanoate

清らかである:99%

はかる:1g

価格 ($):346.0